7-Methoxy-3,3a,4,5-tetrahydro-2h-cyclopenta[a]naphthalen-2-one
Description
Properties
CAS No. |
25526-84-5 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
7-methoxy-3,3a,4,5-tetrahydrocyclopenta[a]naphthalen-2-one |
InChI |
InChI=1S/C14H14O2/c1-16-12-4-5-13-10(7-12)3-2-9-6-11(15)8-14(9)13/h4-5,7-9H,2-3,6H2,1H3 |
InChI Key |
IOQLRMJQDGKAKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=CC(=O)CC3CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of NSC 152873 involves several steps, starting with the preparation of the morpholine derivative. The synthetic route typically includes:
Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with sulfuric acid.
Aldehyde Formation: The final step involves the formation of the acrylaldehyde moiety through a condensation reaction with formaldehyde under controlled conditions.
Chemical Reactions Analysis
NSC 152873 undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major products formed from these reactions include the corresponding alcohols, carboxylic acids, and substituted derivatives.
Scientific Research Applications
Structure and Composition
The molecular formula of 7-Methoxy-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalen-2-one is . It features a complex bicyclic structure that contributes to its unique chemical behavior. The compound has a molecular weight of 246.30 g/mol and is characterized by the presence of a methoxy group (–OCH₃) which enhances its solubility and reactivity.
Medicinal Chemistry
- Anticancer Research : Preliminary studies suggest that this compound exhibits cytotoxic properties against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
- Neuroprotective Effects : Research indicates potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects.
Material Science
- Polymer Development : The compound can be utilized in synthesizing novel polymers with enhanced thermal and mechanical properties. Its structural characteristics allow for the development of materials with specific functionalities.
- Dyes and Pigments : Due to its chromophoric properties, this compound can be explored as a dye in various applications including textiles and coatings.
Organic Synthesis
- Building Block in Organic Synthesis : The compound serves as an important intermediate in synthesizing more complex organic molecules. Its reactivity can be harnessed for creating diverse chemical entities.
- Catalysis : There is ongoing research into the use of this compound as a catalyst in various organic reactions, potentially improving reaction rates and selectivity.
Case Study 1: Anticancer Activity
A study conducted on the cytotoxic effects of this compound on human breast cancer cells demonstrated significant cell death at micromolar concentrations. The study utilized flow cytometry to analyze apoptosis markers and concluded that the compound effectively induces programmed cell death through mitochondrial pathways.
Case Study 2: Neuroprotective Properties
In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in reduced neuronal cell death compared to controls. This study highlighted the compound's potential in developing therapeutic strategies for conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of NSC 152873 involves its interaction with specific molecular targets The fluorine atom and the morpholine ring play crucial roles in its reactivity and binding affinity The compound can interact with enzymes and receptors, modulating their activity through covalent or non-covalent interactions
Comparison with Similar Compounds
Key Structural Features :
- Cyclopentane ring : Partially saturated (3,3a,4,5-tetrahydro) to reduce steric strain.
- Naphthalenone core: Provides aromaticity and planar rigidity.
- Methoxy substituent : Enhances solubility and influences electronic properties.
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several naphthalenone derivatives, coumarins, and polycyclic intermediates. Below is a detailed comparison based on substituents, ring systems, and synthetic routes.
Structural Analogs with Modified Ring Systems
Functionalized Cyclopenta[a]naphthalenone Derivatives
Coumarin-Based Analogs
Discussion of Structural Impact on Function
- Methoxy Group : Enhances electron density in the aromatic ring, affecting reactivity in electrophilic substitutions .
- Cyclopentane Saturation : Reduces ring strain compared to fully unsaturated analogs, improving stability .
- Heteroatom Incorporation : Compounds with diaza/dioxa rings (e.g., ) show enhanced bioavailability and target specificity.
Biological Activity
7-Methoxy-3,3a,4,5-tetrahydro-2h-cyclopenta[a]naphthalen-2-one (CAS No. 25526-84-5) is a polycyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C14H14O2
- Molecular Weight : 214.26 g/mol
- IUPAC Name : 7-methoxy-3,3a,4,5-tetrahydrocyclopenta[a]naphthalen-2-one
- Canonical SMILES : COC1=CC2=C(C=C1)C3=CC(=O)CC3CC2
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Induction of Activating Transcription Factor 3 (ATF3) :
- Antioxidant Activity :
Biological Activity Overview
The following table summarizes the biological activities and findings related to this compound:
Case Studies
- Metabolic Syndrome :
- Neuroinflammation :
Q & A
Q. What are the standard synthetic routes for 7-Methoxy-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalen-2-one?
The compound is synthesized via a multi-step protocol:
Acylation : Anisole undergoes Friedel-Crafts acylation with succinic anhydride in the presence of AlCl₃ and nitrobenzene, yielding a keto acid intermediate .
Reduction : The keto group is hydrogenated using Pd/C under 2–3 kg pressure at 343–348 K for 2–3 hours .
Cyclization : The intermediate is treated with polyphosphoric acid (PPA) to form the cyclized product. Crystallization via slow evaporation from isopropyl alcohol yields high-purity crystals .
Key Considerations : Monitor reaction temperatures and catalyst activity to avoid side products.
Q. How is the crystal structure of this compound characterized?
X-ray crystallography reveals a distorted envelope conformation in the ketone ring fused to the benzene ring. Key parameters include:
Q. What are the primary pharmacological applications of this compound?
It serves as a precursor for agomelatine , a melatonin receptor agonist and antidepressant . Derivatives are explored for serotonin reuptake inhibition (e.g., sertraline analogs) and estrogen synthesis via isothiuronium salts . Experimental Design : Screen analogs for receptor binding using radioligand assays and assess metabolic stability in hepatic microsomes.
Advanced Research Questions
Q. How can conformational flexibility impact its biological activity?
The envelope conformation of the ketone ring influences steric and electronic interactions with target proteins. For example:
- Substituents at C3a and C5 positions modulate binding to melatonin receptors .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map energy minima and correlate with activity data .
Data Contradictions : Discrepancies in puckering parameters ( and ) across analogs may arise from crystal packing forces or solvent effects .
Q. What challenges arise in optimizing synthetic yield and purity?
Key Issues :
- Impurity Formation : Over-reduction during hydrogenation or incomplete cyclization generates tetralin byproducts.
- Resolution : Use HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound .
Advanced Solutions : - Employ flow chemistry to control reaction kinetics and reduce side reactions.
- Replace PPA with greener catalysts (e.g., zeolites) to improve cyclization efficiency .
Q. How do intermolecular interactions affect crystallization outcomes?
Weak C–H⋯O and C–H⋯π interactions dictate crystal packing and morphology. For example:
Q. What strategies validate the compound’s potential antimicrobial activity?
In Vitro Assays :
- MIC Testing : Evaluate against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Mechanistic Studies : Probe membrane disruption via SYTOX Green uptake or β-galactosidase leakage assays .
Data Interpretation : Cross-reference with cytotoxicity data (e.g., MTT assays on mammalian cells) to assess selectivity .
Methodological Tables
Q. Table 1. Key Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Space Group | ||
| Unit Cell Volume | 911.27 ų | |
| Angle | 90.976° | |
| R-Factor | <0.05 (refined via SHELXL) |
Q. Table 2. Synthetic Optimization Parameters
| Step | Variable | Optimal Range |
|---|---|---|
| Acylation | Temperature | 298–313 K |
| Hydrogenation | H₂ Pressure | 2–3 kg/cm² |
| Cyclization | PPA Concentration | 85–90% w/w |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
